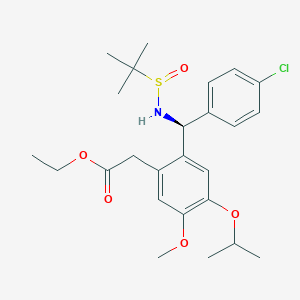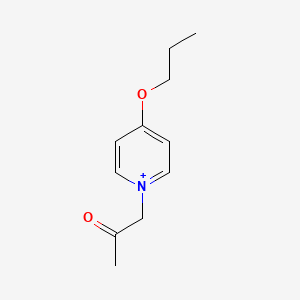
1-(2-Oxopropyl)-4-propoxypyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxopropyl)-4-propoxypyridin-1-ium is a pyridinium derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridinium ring substituted with a 2-oxopropyl group and a propoxy group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)-4-propoxypyridin-1-ium typically involves the alkylation of 4-propoxypyridine with a suitable 2-oxopropylating agent. One common method includes the reaction of 4-propoxypyridine with 2-bromoacetone under basic conditions, such as in the presence of potassium carbonate, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxopropyl)-4-propoxypyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridinium ring can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: N-oxides of the pyridinium ring.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Oxopropyl)-4-propoxypyridin-1-ium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1-(2-Oxopropyl)-4-propoxypyridin-1-ium exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The oxopropyl group may play a crucial role in binding to active sites, while the propoxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
1-(2-Oxopropyl)pyridinium: Lacks the propoxy group, making it less hydrophobic.
4-Propoxypyridine: Does not have the oxopropyl group, limiting its reactivity.
2-Oxopropylpyridine: Similar structure but without the ionic pyridinium form.
Uniqueness: 1-(2-Oxopropyl)-4-propoxypyridin-1-ium is unique due to the combination of the oxopropyl and propoxy groups on the pyridinium ring
Properties
Molecular Formula |
C11H16NO2+ |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1-(4-propoxypyridin-1-ium-1-yl)propan-2-one |
InChI |
InChI=1S/C11H16NO2/c1-3-8-14-11-4-6-12(7-5-11)9-10(2)13/h4-7H,3,8-9H2,1-2H3/q+1 |
InChI Key |
QKEHVRXIFZLBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=[N+](C=C1)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


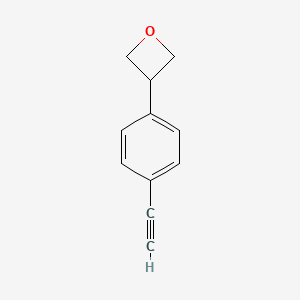
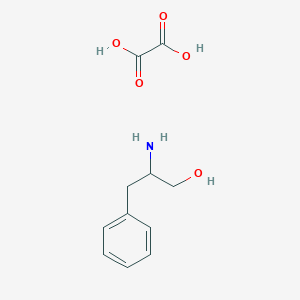

![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)
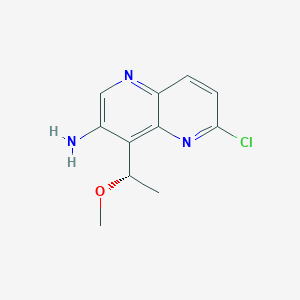
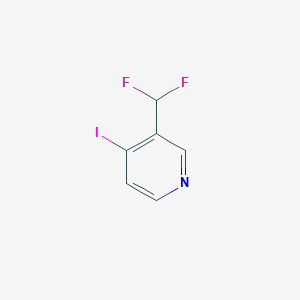
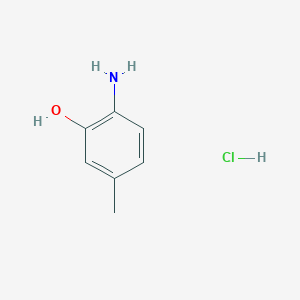
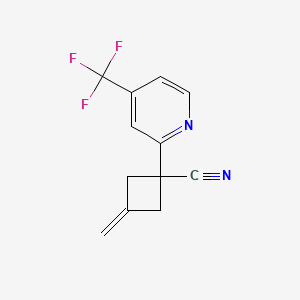
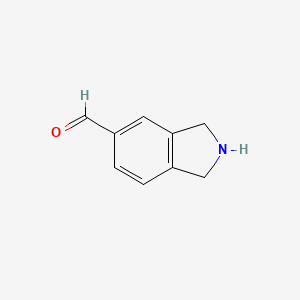
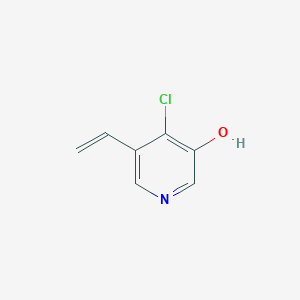
![Pyridine, 3-bromo-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)-](/img/structure/B12960527.png)
![N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B12960532.png)
